molecular formula C16H15NaO7 B1429328 2-Naphthyl B-D-glucuronide sodium salt CAS No. 20838-64-6

2-Naphthyl B-D-glucuronide sodium salt

Cat. No.: B1429328
CAS No.: 20838-64-6
M. Wt: 342.27 g/mol
InChI Key: RLXOGFBMVJVJBH-YYHOVTOASA-M
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Description

2-Naphthyl B-D-glucuronide sodium salt is a highly useful compound in the field of biomedical research and pharmaceutical advancement. It serves as an imperative substrate in enzymatic assays, contributing significantly to the exploration of glucuronidation reactions. This compound is particularly valuable for evaluating drug efficacy and assessing glucuronidation activities meticulously.

Preparation Methods

Synthetic Routes and Reaction Conditions

There are two primary methods for synthesizing 2-Naphthyl B-D-glucuronide sodium salt:

    Chemical Method: This involves the ester exchange reaction between naphthyl B-D-glucoside and glucuronic acid or its esters to produce 2-Naphthyl B-D-glucuronic acid.

    Enzymatic Method: This method uses glucose and glucuronic acid in an enzyme-catalyzed reaction.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process is carried out in cGMP (current Good Manufacturing Practice) facilities to meet stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

2-Naphthyl B-D-glucuronide sodium salt primarily undergoes enzymatic reactions, particularly glucuronidation. This compound is a substrate for beta-glucuronidase, which catalyzes the cleavage of the glycosidic bond.

Common Reagents and Conditions

    Enzymatic Reactions: Beta-glucuronidase is the primary enzyme used in reactions involving this compound.

    Reaction Conditions: These reactions are typically carried out in aqueous solutions at physiological pH and temperature to mimic biological conditions.

Major Products Formed

The major product formed from the enzymatic cleavage of this compound by beta-glucuronidase is 2-naphthol.

Scientific Research Applications

2-Naphthyl B-D-glucuronide sodium salt has a wide range of applications in scientific research:

    Chemistry: It is used as a substrate in enzymatic assays to study glucuronidation reactions.

    Biology: The compound is employed in the investigation of beta-glucuronidase activity, which is important for understanding various biological processes.

    Medicine: It plays a role in drug metabolism studies, helping researchers evaluate the efficacy and safety of new pharmaceuticals.

    Industry: The compound is used in food testing, diagnostics, and environmental testing due to its fluorescent properties when reacted with beta-glucuronidase.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthyl B-D-glucuronide sodium salt: Similar in structure and function, used in similar enzymatic assays.

    2-Naphthyl B-D-glucuronic acid: The precursor to the sodium salt form, used in chemical synthesis.

Uniqueness

2-Naphthyl B-D-glucuronide sodium salt is unique due to its high specificity as a substrate for beta-glucuronidase and its significant role in studying glucuronidation reactions. Its fluorescent properties also make it valuable in various diagnostic and testing applications .

Properties

IUPAC Name

sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-naphthalen-2-yloxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O7.Na/c17-11-12(18)14(15(20)21)23-16(13(11)19)22-10-6-5-8-3-1-2-4-9(8)7-10;/h1-7,11-14,16-19H,(H,20,21);/q;+1/p-1/t11-,12-,13+,14-,16+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXOGFBMVJVJBH-YYHOVTOASA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NaO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20838-64-6
Record name β-d-Glucopyranosiduronic acid, 2-naphthalenyl, monosodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.054
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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